molecular formula C6H12O6 B033769 alpha-D-Mannose CAS No. 101357-35-1

alpha-D-Mannose

Cat. No. B033769
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-PQMKYFCFSA-N
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Description

Alpha-D-Mannose is a natural aldohexose sugar, which is a C-2 glucose epimer . It’s found in many fruits and also occurs naturally in the human body . It’s used for preventing urinary tract infections .


Synthesis Analysis

D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . It’s used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .


Molecular Structure Analysis

The molecular formula of alpha-D-Mannose is C6H12O6. It has a molecular weight of 180.15588 g/mol . The alpha-D-Mannose molecule contains a total of 24 bonds. There are 12 non-H bonds, 1 rotatable bond, 1 six-membered ring, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Alpha-D-Mannose is involved in the interconversion of D-glucose, D-mannose, and D-fructose in acid solution . It also plays a role in the formation of glycosidic linkages .

Scientific Research Applications

  • Insulin Release and Oxidation in Pancreatic Islets : Alpha-D-Mannose stimulates insulin release, protects against alloxan, induces the reduction of pyridine nucleotides, augments lactate output, and undergoes oxidation in rat pancreatic islets (Sener et al., 1982).

  • Prevention of Urinary Tract Infections : As a competitor inhibitor of mannose binding by Escherichia coli, Alpha-D-Mannopyranoside can prevent urinary tract infection in mice (Aronson et al., 1979).

  • Role in N-linked Oligosaccharides Maturation : The Saccharomyces cerevisiae processing alpha 1,2-mannosidase, essential for the maturation of N-linked oligosaccharides in mammalian cells, is an inverting glycosidase (Lipari et al., 1995).

  • Sperm-Egg Binding Inhibition : Inhibition of the mouse sperm surface alpha-D-mannosidase inhibits sperm-egg binding in vitro without affecting sperm motility or the sperm acrosome (Cornwall et al., 1991).

  • Induction of DNA Laddering in Plant Cells : D-mannose induces an endonuclease responsible for DNA laddering in plant cells, offering unique insights for studying apoptosis in plant cells (Stein & Hansen, 1999).

  • Regulatory T Cells and Immunopathology : D-mannose supplementation suppresses immunopathology in mouse models of autoimmune diabetes and airway inflammation, and increases the proportion of Foxp3+ regulatory T cells (Zhang et al., 2017).

  • Applications in Food, Medicine, and Cosmetic Industries : D-mannose is used in food, medicine, cosmetic, and food-additive industries, exhibiting physiological benefits such as immune system support, diabetes mellitus management, intestinal diseases treatment, and urinary tract infection prevention (Wu et al., 2019).

  • Research Value in Basic Science : Due to its structure and function, D-Mannose is a glyconutrient with high research value in basic science (Hu et al., 2016).

  • Enzyme Replacement Therapy for Fabry Disease : Alpha-galactosidase A, a lysosomal enzyme, can be used as an effective and economical enzyme replacement therapy for Fabry disease (Chiba et al., 2002).

Safety And Hazards

Alpha-D-Mannose should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

Future Directions

From a pharmacological perspective, research is driven towards synthetic mannosides . Mannose treatment is a promising novel strategy to suppress inflammatory diseases, including autoimmune disease and allergic disease . It’s also effective in suppressing a number of diseases which include Type I diabetes, asthma, colitis, obesity, osteoarthritis, chronic graft-versus-host disease, and lupus .

properties

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-PQMKYFCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015858
Record name alpha-​D-​Mannopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Information not available., Solid
Record name alpha-D-Mannopyranose
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Record name D-Mannose
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Solubility

713.0 mg/mL at 17 °C
Record name D-Mannose
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Product Name

alpha-D-Mannose

CAS RN

7296-15-3, 101357-07-7, 3458-28-4
Record name α-D-Mannopyranose
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Record name alpha-​D-​Mannopyranose
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Record name .ALPHA.-D-MANNOPYRANOSE
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Record name D-Mannose
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Melting Point

132 °C
Record name D-Mannose
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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